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Astacidin

Cat. No.: B1578177
Attention: For research use only. Not for human or veterinary use.
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Description

Astacidin refers to a family of proline-rich, cationic antimicrobial peptides (AMPs) that function as a vital component of the innate immune system in crayfish [1] [7] . These host defense peptides are primarily expressed in hemocytes and gills and are known to be upregulated in response to bacterial challenge and LPS injection [1] [7] . The first this compound, identified as a 16-amino acid peptide (FKVQNQHGQVVKIFHH) is derived from the hemocyanin of the freshwater crayfish Pacifastacus leniusculus [3] [10] . Its main research value lies in its broad-spectrum antimicrobial activity and its unique, membrane-targeting mechanism of action. Studies have demonstrated that this compound 1 exhibits potent activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi such as Candida albicans , Trichosporon beigelii , and Trichophyton rubrum [1] [10] . Its mechanism against fungal cells involves damaging the plasma membrane through a pore-forming action, leading to membrane permeabilization, potassium ion release, and membrane depolarization [10] . Research indicates the pores formed in C. albicans membranes have estimated radii of 1.4-2.3 nm [10] . A significant characteristic of this compound 1 is its cell selectivity, showing efficacy against microbial cells while demonstrating no significant hemolytic activity against human erythrocytes, which makes it a compelling subject for the development of new anti-infective agents [10] [7] . Subsequent research has identified a larger family of this compound genes in related crayfish species, such as Procambarus clarkii , with varying degrees of antimicrobial potency, further highlighting the importance of this peptide family in invertebrate immunity [7] . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

bioactivity

Antimicrobial

sequence

MRLLHLLLSVALVALMAAVPSQASNGYRPAYRPAYRPSYRPGK

Origin of Product

United States

Molecular Biology and Biochemistry of Astacidin

Gene Family and Transcriptional Regulation

Astacidins are encoded by a multi-genic gene family, with members identified in various crayfish species within the Astacoidea and Parastacoidea superfamilies. researchgate.netunisi.itunits.it The identification of novel astacidin peptides has often utilized approaches based on conserved signal peptides, a common feature in defense peptide secretion. unisi.itresearchgate.net

Identification of this compound Gene Family Members

Studies on the red swamp crayfish, Procambarus clarkii, have led to the identification of several this compound gene family members, including PcAst-1a, PcAst-1b, PcAst-1c, PcAst-2, and PcAst-3. researchgate.netunisi.itunits.it These peptides are related to the previously identified hemocyte-specific this compound-1. researchgate.netunisi.it this compound-like sequences have also been detected in other crayfish species, such as Pacifastacus leniusculus, Astacus astacus, and Pontastacus leptodactylus, indicating the presence of orthologous sequences across different genera. unisi.itunits.it Phylogenetic analysis supports the division of astacidins into lineages, such as the this compound-1 lineage and the PcAst-2/3 orthologs. unisi.it

Transcriptional Expression Profiles Across Tissues

Transcriptomic analysis has revealed specific tissue distribution for this compound expression under naive physiological conditions. In Procambarus clarkii, RNA-seq data from 12 different tissues showed a strong specificity for expression in haemocytes. researchgate.netunits.it Moderate expression levels, approximately 5-fold lower than in haemocytes, were also observed in the gills. researchgate.netunits.it The expression of all five identified astacidins in P. clarkii (PcAst-1a, -1b, -1c, -2, and -3) appears to be primarily concentrated in haemocytes under unchallenged conditions. unisi.it

Here is a summary of this compound expression profiles in Procambarus clarkii tissues under naive conditions:

TissueExpression Level (Relative to Haemocytes)
HaemocytesHigh (Specific compartment)
GillsModerate (5-fold lower than haemocytes)
Other tissuesLow or Undetected

Inducibility of this compound Expression in Response to Pathogen-Associated Molecular Patterns (PAMPs)

A common characteristic of many AMPs is their induction following exposure to PAMPs, highlighting their role in immune responses. researchgate.netunisi.it Quantitative real-time PCR studies have demonstrated that the expression of certain astacidins is rapidly and significantly upregulated in response to PAMPs. researchgate.net For instance, injection of lipopolysaccharide (LPS), a PAMP from Gram-negative bacteria, into Procambarus clarkii resulted in a rapid and significant upregulation of PcAst-1a (this compound 1) and PcAst-2 expression within 2 hours. researchgate.netunits.it The inducibility of other astacidins, such as PcAst-1b, -1c, and -3, may vary and requires further investigation to fully understand their contribution to the immune response. researchgate.net

This compound Biosynthesis and Post-Translational Processing

Astacidins are generated from larger precursor proteins through proteolytic cleavage, a common mechanism for the activation of AMPs. nih.govnovoprolabs.comresearchgate.netifremer.frresearchgate.net

Precursor Protein Origin (e.g., Hemocyanin-Derived this compound 1)

This compound 1 is a notable example of an this compound derived from a larger precursor protein. Cloning studies of this compound 1 have shown that it originates from the carboxyl-terminal part of crayfish hemocyanin. nih.gov Hemocyanin, primarily known as an oxygen-carrying protein in crustaceans, also plays roles in innate immunity. researchgate.netresearchgate.net this compound 1 is released from hemocyanin through proteolytic processing. nih.govnovoprolabs.com Other astacidins, such as those in the this compound 2 group, are proline/arginine-rich peptides that also originate from precursor proteins, often involving a signal peptide for secretion. mdpi.comunisi.itunits.itnih.gov

Proteolytic Cleavage Mechanisms

The generation of mature this compound peptides from their precursors involves specific proteolytic cleavage events. For this compound 1, the cleavage from the C-terminus of hemocyanin occurs under acidic conditions. nih.govnovoprolabs.com This processing and release of this compound 1 from hemocyanin are enhanced when crayfish are injected with PAMPs like lipopolysaccharide or glucan. nih.govnovoprolabs.com While this compound 1 is processed from the C-terminus of hemocyanin, cleavage at the N-terminal part of hemocyanin subunit 2 in Pacifastacus leniusculus results in the transition to phenoloxidase activity, highlighting the multi-functional nature of hemocyanin and its differential processing. researchgate.netnih.gov For other astacidins, such as some members of the this compound 2 group, processing may involve cleavage at both the C- and N-terminals of their precursor peptides. researchgate.netdiva-portal.orgunisi.it this compound-2 members, unlike those in groups 1 and 3, might not be processed at their C-terminal region. researchgate.net

Differential Processing of this compound Isoforms

Astacidins are synthesized as precursor proteins that undergo proteolytic cleavage to yield mature, active peptides. units.it The processing pathways can differ among this compound isoforms, leading to variations in the final peptide length and C-terminal modifications. For instance, this compound-2 members appear not to be processed at their C-terminal region, unlike astacidins from groups 1 and 3. researchgate.net This differential processing contributes to the diversity within the this compound family. PcAst-2, a 31 amino acid PR-AMP from Procambarus clarkii, is produced from a 53 amino acid precursor via proteolytic cleavage and lacks a C-terminal GK amidation signal. units.itunisi.it In contrast, PcAst-3, derived from a 50 amino acid precursor, has a shorter mature peptide (28 amino acids) and contains the GK amidation signal at the end of an anionic tyrosine-rich C-terminal section. units.itunisi.it This suggests that different processing enzymes or mechanisms may be involved in the maturation of distinct this compound isoforms.

Primary Structural Features and Sequence Conservation

Astacidins exhibit distinct primary structural features that are crucial for their function as antimicrobial peptides.

A defining characteristic of astacidins is their high content of proline residues. units.itnih.govunisi.it Proline residues constitute a significant percentage of the mature peptide sequence, contributing to the classification of astacidins as proline-rich AMPs. nih.gov These proline residues are often organized into repeated motifs. nih.govifremer.fr For example, the oyster proline-rich peptide Cg-Prp, which shares similarities with astacidins, contains repeats of the Pro-Arg-Pro (PRP) tripeptide motif, characteristic of some insect PR-AMPs. nih.govifremer.fr The mature PcAst peptide from P. clarkii contains four proline/arginine amino acids within its 20-amino acid sequence. nih.gov

Astacidins typically possess a net cationic charge, which is primarily attributed to the presence of arginine residues. units.itnih.gov This positive charge is important for the initial interaction with the negatively charged surface of bacterial membranes. nih.govnih.gov While a high arginine content is a common feature among PR-AMPs, the percentage of arginine can vary. nih.gov Some studies suggest that a high arginine content, alongside proline, is a defining property of PR-AMPs. nih.gov The cationic nature is considered an important predictor for PR-AMPs, although other features in combination with charge are needed to differentiate them from general cationic AMPs. nih.gov

Analysis of this compound sequences has revealed the presence of conserved motifs. A characteristic repeated motif found in this compound sequences is RPxY, where 'x' represents any amino acid. nih.gov This motif has been noted in astacidins from different crayfish species. nih.gov Another motif, PRPIY, has been identified in some astacidins and related PR-AMPs. unisi.it The distribution and conservation of these motifs across different this compound isoforms and related peptides suggest their potential functional importance, possibly in mediating interactions with bacterial targets or influencing peptide conformation. unisi.it A central proline-rich motif in the PcAst-2 sequence has shown similarity to corresponding motifs in mammalian PR-AMPs and insect oncocin, potentially representing a case of convergent evolution for a functionally relevant sequence. researchgate.netnih.govunisi.it

Cationic Charge and Arginine Content

Secondary and Tertiary Structural Conformations

The amino acid composition and sequence of astacidins dictate their secondary and tertiary structural conformations, which are crucial for their biological activity.

Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure and conformational changes of proteins and peptides. biorxiv.orgmtoz-biolabs.com Studies utilizing CD spectroscopy have provided insights into the structural properties of astacidins. CD studies suggest that this compound peptides may have a simple linear structure. units.it This is consistent with the high proline content of PR-AMPs, as proline residues are known to disrupt the formation of regular secondary structures like alpha-helices and beta-sheets. nih.gov Proline-rich sequences tend to adopt the poly-L-proline type II (PP-II) helical conformation, which is an extended structure. nih.gov CD spectra can be used to estimate the proportions of different secondary structure elements in a peptide. biorxiv.orgnih.gov The conformational analysis of astacidins using CD helps in understanding how these peptides interact with biological membranes, as their structure can influence their ability to penetrate or disrupt microbial cell walls. units.itnih.gov The interaction with membranes may not significantly alter the structure of some PR-AMPs, as indicated by CD spectra remaining consistent in the presence of liposomes for peptides like porcine PR-39. nih.gov

Structural Dynamics in Diverse Environments

The structural dynamics of this compound peptides are influenced by their surrounding environment, which is crucial for their function, particularly their interaction with bacterial membranes. Studies utilizing techniques such as Circular Dichroism (CD) have provided insights into the secondary structure of this compound 1 in different conditions. This compound 1 has been shown to adopt a beta-sheet structure in citric acid buffer across a range of pH values (pH 4, 6, and 8). nih.gov

The interaction of AMPs, including astacidins, with biological membranes is a dynamic process where the peptide conformation can adapt to the specific membrane structure. nih.gov In membrane environments, the rules governing the formation of secondary structures can differ significantly from those in an aqueous environment. nih.gov Hydrogen bonds become more important for driving secondary structure formation and aggregation within the membrane. nih.gov

Research on other AMPs provides a comparative context for understanding this compound's behavior. For instance, a study on an anti-MRSA peptide from Virgibacillus chiguensis demonstrated that while the peptide predominantly remained in a random coil and turn conformation in an aqueous environment, it underwent a structural transition upon interacting with a bacterial membrane, suggesting a dynamic rearrangement and interaction between the peptide and the membrane. mdpi.com This highlights how the presence of a membrane environment can induce changes in peptide structure.

Molecular dynamics simulations are a valuable tool for exploring the structural and dynamic properties of peptides and their interactions with membranes. mdpi.comchapman.eduscribd.com These simulations can reveal how peptide sequence and structure influence membrane binding and immersion depth, which are key factors in antimicrobial activity. chapman.edu For example, molecular dynamics simulations have been used to investigate the structural stability of antimicrobial peptides rich in tryptophan, proline, and arginine in aqueous conditions. scribd.com

While specific detailed research findings and data tables exclusively focusing on the structural dynamics of this compound in diverse environments beyond the CD results for this compound 1 in citric acid buffer are limited in the provided search results, the principles observed for other AMPs regarding environmental influence on structure and membrane interaction are likely applicable to astacidins. The cationic and amphipathic nature of astacidins suggests they would similarly interact with negatively charged bacterial membranes, potentially undergoing conformational changes upon binding. unisi.itchapman.edu

Summary of this compound 1 Secondary Structure (Based on CD Results in Citric Acid Buffer)

EnvironmentpHSecondary Structure
Citric Acid Buffer4Beta-sheet
Citric Acid Buffer6Beta-sheet
Citric Acid Buffer8Beta-sheet

Further detailed research, potentially employing techniques like NMR spectroscopy or advanced molecular dynamics simulations specifically on different this compound variants in various membrane-mimicking environments, would provide more comprehensive data on their structural dynamics.

Mechanism of Antimicrobial Action of Astacidin

Non-Lytic Intracellular Targeting Modalities

Proline-rich antimicrobial peptides (PrAMPs), a class to which some astacidins belong, are known for their ability to penetrate bacterial cells without causing immediate lysis and target intracellular components. nih.govresearchgate.netmdpi.commdpi.com

Inhibition of Protein Synthesis Pathways

A key non-lytic mechanism involves the inhibition of bacterial protein synthesis. researchgate.netmdpi.comresearchgate.netfrontiersin.org Astacidins, as PrAMPs, can be transported into susceptible bacterial cells, where they interfere with the machinery responsible for protein production. nih.govresearchgate.netmdpi.comresearchgate.netfrontiersin.org This intracellular action is a distinguishing feature of PrAMPs compared to many other antimicrobial peptides that primarily target cell membranes. nih.govresearchgate.netmdpi.comfrontiersin.org

Interaction with Bacterial Ribosomal Components (e.g., 70S ribosomes)

Within the bacterial cytoplasm, astacidins can interact with essential components of the protein synthesis machinery, such as the 70S ribosome. mdpi.comresearchgate.netfrontiersin.org This interaction disrupts the normal functioning of the ribosome, preventing the translation of mRNA into proteins. mdpi.comresearchgate.netfrontiersin.org Studies on other PrAMPs, like bactenecin (B179754) 7, have shown direct binding to 70S ribosomes, leading to the inhibition of protein synthesis. frontiersin.orgunimelb.edu.auunits.itunisi.it

Binding to Heat Shock Proteins (e.g., DnaK/Hsp70) and Chaperone Inhibition

Another intracellular target for some PrAMPs, including potentially astacidins, is the bacterial heat shock protein 70 (Hsp70), also known as DnaK. mdpi.comresearchgate.netfrontiersin.orgunimelb.edu.aufrontiersin.orgwikipedia.org DnaK is a molecular chaperone crucial for protein folding and preventing the aggregation of misfolded proteins. nih.govmdpi.comresearchgate.netwikipedia.orgnih.gov Interaction with and inhibition of DnaK by PrAMPs can lead to the accumulation of misfolded polypeptides, disrupting cellular processes and contributing to bacterial death. nih.govmdpi.comresearchgate.net Astacidin 2, in particular, contains a motif (PRPIY) implicated in DnaK binding in other PrAMPs like pyrrhocoricin, suggesting it is a likely DnaK binder and thus a member of the PrAMP family. frontiersin.org

Membrane Interaction and Permeabilization Dynamics

While some this compound activities are non-lytic and intracellular, others involve direct interaction with and permeabilization of microbial membranes. nih.govmednexus.orgresearchgate.netmdpi.comfrontiersin.orgopenaccessjournals.comresearchgate.net

Role of Membrane Binding in this compound Activity

Astacidins, being cationic peptides, are attracted to the negatively charged components on the surface of microbial cell membranes, such as the phosphate (B84403) groups of phospholipids, lipopolysaccharides (LPS) in Gram-negative bacteria, and lipoteichoic acid in Gram-positive bacteria. mednexus.orgfrontiersin.org This initial electrostatic interaction is crucial for the peptide's accumulation at the membrane surface. mednexus.orgfrontiersin.org Hydrophobicity also plays a role, facilitating the insertion of the peptide's hydrophobic regions into the lipid bilayer. frontiersin.orgsut.ac.th Membrane binding can lead to various effects, including permeabilization and disruption of membrane integrity. nih.govmednexus.orgresearchgate.netfrontiersin.orgopenaccessjournals.com

Pore Formation Mechanisms Against Specific Microbial Membranes (e.g., Fungal)

For some astacidins, particularly this compound 1, the antifungal mechanism against organisms like Candida albicans involves the formation of pores in the fungal membrane. nih.govresearchgate.net Studies using techniques like calcein (B42510) leakage from liposomes and live cell imaging with fluorescent dextrans have provided evidence for this pore-forming mechanism. nih.gov These studies suggest that this compound 1 damages the fungal membrane by creating pores, leading to membrane permeabilization, leakage of intracellular components like K⁺, and subsequent cell death. nih.gov The estimated radii of the pores formed by this compound 1 in C. albicans membranes have been reported to be in the range of 1.4-2.3 nm. nih.gov

Data Table: this compound 1 Antifungal Activity and Pore Formation

Target OrganismMechanism ObservedEffect on MembraneEstimated Pore Radii (if applicable)Source
Candida albicansPore FormationMembrane damage, permeabilization, K⁺ release1.4-2.3 nm nih.gov
Trichosporon beigeliiMembrane DamagePermeabilization, K⁺ release, membrane depolarizationNot specified nih.gov

Modulation of Membrane Potential and Integrity

This compound can induce membrane damage in target microorganisms, leading to permeabilization and depolarization of the membrane potential. Studies on this compound 1 against Candida albicans demonstrated membrane damage, resulting in permeabilization and potassium ion release, which caused membrane depolarization. nih.gov This membrane-active effect appears to be mediated by a pore-forming mechanism. nih.gov Experiments using liposomes mimicking fungal membranes showed calcein leakage, supporting the pore-forming activity. nih.gov The estimated radii of the pores formed by this compound 1 in the C. albicans membrane were found to be between 1.4 and 2.3 nm. nih.gov

Interaction with Microbial Cell Wall Components

This compound peptides possess the ability to bind to various components of the bacterial cell wall, which is an initial step in their interaction with microorganisms. nih.govresearchgate.netmdpi.com

Binding to Peptidoglycan

This compound has demonstrated a binding ability to peptidoglycan, a major structural component of bacterial cell walls, particularly abundant in Gram-positive bacteria. nih.govresearchgate.netmednexus.org This interaction is considered important for the peptide's initial attachment to the bacterial surface. mdpi.com

Interaction with Lipopolysaccharide (LPS)

This compound also interacts with lipopolysaccharide (LPS), a key component of the outer membrane of Gram-negative bacteria. mdpi.comnih.govresearchgate.net This binding to LPS can play a role in the peptide's ability to affect Gram-negative bacteria. mdpi.com

Biological Activities and Preclinical Investigations of Astacidin

Broad-Spectrum Antimicrobial Efficacy

Astacidins have demonstrated broad-spectrum antimicrobial activity, affecting both Gram-positive and Gram-negative bacteria, and exhibiting activity against certain fungal pathogens. units.itunisi.itresearchgate.netnih.govmdpi.comkb.semdpi.com

Antibacterial Activity Against Gram-Positive Bacteria

Astacidin 1, isolated from Pacifastacus leniusculus, has shown antibacterial activity against Gram-positive bacteria. nih.gov Synthetic this compound 1 exhibited similar activity against Gram-positive strains compared to the authentic peptide. nih.gov this compound 2, found in Pacifastacus leniusculus and Procambarus clarkii, also demonstrates activity against Gram-positive bacteria. frontiersin.orgunisi.itresearchgate.netmdpi.comkb.se Studies on synthetic this compound peptides from Procambarus clarkii (PcAst-1a, PcAst-1b/c, PcAst-2) have further characterized their antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus. units.itresearchgate.net

Antibacterial Activity Against Gram-Negative Bacteria

This compound 1 from Pacifastacus leniusculus has been reported to inhibit the growth of Gram-negative bacteria. nih.gov However, a synthetic version of this compound 1 showed less or no activity against Gram-negative bacteria compared to the authentic peptide. nih.gov this compound 2 has also shown activity against Gram-negative bacteria. frontiersin.orgunisi.itresearchgate.netmdpi.comkb.se Investigations into synthetic this compound peptides from Procambarus clarkii (PcAst-1a, PcAst-1b/c, PcAst-2) have indicated activity against Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii. units.itresearchgate.net

Antifungal Activity Against Fungal Pathogens

This compound 1 has exhibited antifungal activity against several fungal pathogens, including Candida albicans, Trichosporon beigelii, Malassezia furfur, and Trichophyton rubrum. nih.gov Studies suggest that this compound 1 exerts its antifungal effect by damaging the fungal membrane through pore formation. nih.gov This membrane-active mechanism involves membrane permeabilization and depolarization induced by potassium ion release. nih.gov Calcein (B42510) leakage experiments with liposomes mimicking C. albicans membranes support a pore-forming mechanism, with estimated pore radii between 1.4 and 2.3 nm in C. albicans membranes. nih.gov this compound 1 has also shown selectivity for fungal cells over human erythrocytes, without causing hemolysis. nih.gov

Evaluation in In Vitro Microbiological Models

The antimicrobial potential of this compound peptides has been evaluated using standard in vitro microbiological methods. units.itemerypharma.commdpi.comnih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters used to assess the in vitro potency of antimicrobial agents. nih.govemerypharma.com The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism after incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in viable bacterial counts. emerypharma.com MIC values for this compound peptides against various bacterial strains, including reference laboratory strains and multidrug-resistant clinical isolates, have been determined using methods such as the serial two-fold microdilution method according to CLSI protocols. units.it MBC values are typically determined by plating bacterial suspensions from wells showing no visible growth onto agar (B569324) plates to assess viable colony counts. units.it While specific MIC and MBC values for this compound against a comprehensive panel of pathogens are distributed across various studies, research on this compound 2 and synthetic PcAst peptides has involved determining these values against Escherichia coli, Acinetobacter baumannii, and Staphylococcus aureus. units.itresearchgate.net

Growth Inhibition Assays

Astacidins have demonstrated antimicrobial activity against a range of bacteria, including both Gram-positive and Gram-negative species. researchgate.netnih.gov Studies examining the antimicrobial properties of synthetic this compound peptides, such as PcAst-1a, -1b/c, and -2 from Procambarus clarkii, have utilized liquid growth inhibition assays to determine their minimum inhibitory concentration (MIC). researchgate.netunits.it The MIC is defined as the lowest concentration of the peptide that shows no detectable bacterial growth. units.it

The antimicrobial activity of this compound peptides can vary depending on the specific peptide isoform and the testing conditions, such as the salt concentration in the growth medium. researchgate.netunits.it Some this compound peptides have shown potent and broad-spectrum activity in low-salt conditions, while their activity may be reduced in full nutrient broth. researchgate.netunits.it For instance, PcAst-1b/c has demonstrated potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Research has shown that synthetic peptides based on mature PcAst from Procambarus clarkii exhibit inhibitory activity against the growth of certain Gram-positive and Gram-negative bacteria. nih.gov Additionally, these peptides have shown the ability to bind to bacterial cell wall components, including peptidoglycan, lipopolysaccharide, and lipoteichoic acid. nih.gov

Data from growth inhibition assays on Procambarus clarkii this compound peptides (PcAst-1a, PcAst-1b/c, and PcAst-2) against Staphylococcus aureus ATCC 29213 in 20% Mueller Hinton broth (MH) illustrate varying degrees of activity. units.it

Bacterial StrainPeptideMIC (μM)MBC (μM)
S. aureus ATCC 29213PcAst-1a32> 32
S. aureus ATCC 29213PcAst-1b/c24
S. aureus ATCC 29213PcAst-23232

Note: MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Studies in Preclinical Animal Models of Infection

Astacidins have been investigated in preclinical animal models, particularly in the context of their natural host, the crayfish, to understand their role in the immune response against bacterial infections.

Evaluation of Efficacy in Relevant Invertebrate and Vertebrate Models (e.g., Crayfish, Murine, Zebrafish)

Studies in the red swamp crayfish (Procambarus clarkii) have provided insights into the in vivo function of this compound. nih.govwanfangdata.com.cn Research indicates that this compound plays a role in the antibacterial immune response in this invertebrate model. nih.govwanfangdata.com.cn Following infection with bacteria such as Vibrio anguillarum and Staphylococcus aureus, the expression of this compound transcripts is upregulated in the gills of Procambarus clarkii. nih.gov

While the primary focus of this compound research appears to be in invertebrate models like crayfish, the broader field of antimicrobial peptides (AMPs), to which this compound belongs, has been explored in vertebrate models such as murine (mouse) and zebrafish for evaluating efficacy against infections. mdpi.comresearchgate.netnih.gov These models are commonly used to assess the potential of antimicrobial agents to reduce bacterial load and improve outcomes in the context of infection. mdpi.comnih.gov However, specific detailed findings on this compound efficacy in murine or zebrafish models were not prominently found in the provided search results, which heavily emphasized crayfish studies for this compound itself.

Assessment of Bacterial Clearance and Immune Response Modulation in vivo

In Procambarus clarkii, this compound has been shown to function in the bacterial clearance immune reaction following infection with Vibrio anguillarum and Staphylococcus aureus. nih.gov This suggests that this compound contributes to the host's ability to eliminate invading bacteria in vivo. nih.gov

Antimicrobial peptides like this compound are known to be involved in modulating the innate immune response. researchgate.netnih.govfrontiersin.org Their functions can extend beyond direct bacterial killing to include influencing immune cell recruitment and activity, thereby enhancing the host's defense mechanisms against infection. frontiersin.orgfrontiersin.org The upregulation of this compound transcripts in response to bacterial challenge in crayfish indicates its involvement in the activated immune response aimed at clearing the infection. nih.gov

Structure Activity Relationship Sar and Analog Design

Identification of Key Structural Determinants for Activity

The antimicrobial activity of Astacidin is primarily driven by its cationic nature and specific structural features that facilitate interaction with bacterial membranes and potentially intracellular targets. mdpi.comnih.gov

Role of Specific Amino Acid Residues and Motifs

Astacidins are characterized by a high proportion of proline and arginine residues. units.itnih.gov Arginine residues contribute significantly to the peptide's positive charge, which is essential for initial electrostatic interactions with the negatively charged bacterial cell membrane. mdpi.com Proline residues, on the other hand, introduce kinks into the peptide chain, influencing its conformation and potentially facilitating translocation across bacterial membranes. nih.gov

A characteristic repeated motif found in some this compound sequences is RPxY (where x is any amino acid). nih.gov Specific motifs, such as the PRP motif and the PRPIY motif, have been implicated in the activity of Astacidins and their potential interaction with bacterial heat shock proteins like DnaK. frontiersin.org The presence and arrangement of these proline-rich motifs are key determinants of this compound's biological action. mdpi.comfrontiersin.org

Rational Design and Synthesis of this compound Analogues

Based on the understanding of this compound's SAR, rational design and synthesis strategies have been employed to create analogues with potentially improved bioactivity, stability, or reduced toxicity. frontiersin.orgmdpi.com These strategies involve modifying the amino acid sequence, introducing conformational constraints, or adding lipophilic moieties. mdpi.commdpi.comnih.gov

Cyclization Strategies and Conformational Effects

Cyclization is a strategy used to constrain the conformation of linear peptides, which can lead to increased stability against proteolytic degradation and potentially improved activity or selectivity. mdpi.comsigmaaldrich.comnih.gov By fixing the peptide backbone, cyclization can influence the presentation of key residues for target interaction. nih.gov Disulfide cyclization, for instance, has been explored in lipopeptides to study its effect on antimicrobial activity and cytotoxicity. mdpi.com While cyclization can alter the binding of peptides to membranes, cyclic analogues can retain significant potency in permeating membranes. nih.gov The effect of cyclization on activity can vary depending on the specific peptide sequence and the type of cyclization employed. nih.govnih.gov

Lipopeptide Modifications (e.g., N-Terminal Acylation)

Introducing lipophilic modifications, such as N-terminal acylation, can enhance the interaction of peptides with cell membranes and improve their cellular uptake and stability. mdpi.comsigmaaldrich.comcusat.ac.in N-terminal acylation involves attaching a fatty acid chain to the N-terminus of the peptide. sigmaaldrich.com This modification can increase the peptide's hydrophobicity, promoting its partitioning into lipid bilayers. mdpi.comsigmaaldrich.com Lipopeptide modifications have been applied to cationic peptides to study their effects on antimicrobial activity and cytotoxicity. mdpi.com

Correlation Between Structural Modifications and Biological Activity

For instance, increasing the net positive charge of peptides by introducing basic residues like lysine (B10760008) or arginine can enhance electrostatic interactions with the negatively charged bacterial cell membranes, a key factor in their initial binding and subsequent disruption nih.govnih.govnih.gov. Similarly, a balanced increase in hydrophobicity can strengthen the insertion of peptides into the lipid bilayer of bacterial membranes nih.govnih.govnih.gov. However, an excessive increase in hydrophobicity can sometimes lead to decreased solubility and increased toxicity towards mammalian cells nih.govnih.gov.

The adoption of specific secondary structures, such as amphipathic α-helices, is also critical for the activity of many AMPs, facilitating their interaction with and disruption of bacterial membranes nih.govnih.gov. Modifications that promote or stabilize these structures in the membrane environment can enhance activity nih.gov.

Enhanced Antimicrobial Potency of Engineered Peptides

Engineered modifications have been shown to significantly enhance the antimicrobial potency of peptides against various pathogens, including multidrug-resistant strains. These enhancements often stem from optimized interactions with bacterial membranes or improved ability to reach intracellular targets.

One approach to enhancing potency involves modifying the peptide sequence to optimize its amphipathic properties, which are essential for effective membrane interaction. Studies on (RW)n peptides, consisting of repeating arginine and tryptophan units, demonstrated that peptide length influences activity, with RW6 showing potent activity against E. coli. The introduction of proline residues into these peptides, creating variants like RW4P, RW6P, and RW8P, further enhanced activity against E. coli and Acinetobacter baumannii (Ab). This improvement is attributed to proline-induced structural changes that may facilitate better outer membrane penetration in Gram-negative bacteria.

Data from a study on proline-modified (RW)n peptides illustrates the impact of these modifications on minimum inhibitory concentrations (MICs):

PeptideE. coli (MIC, μg/mL)A. baumannii (MIC, μg/mL)
RW6≤0.25>32
RW4P≤0.25>32
RW6P≤0.25>32
RW8P168

Note: Data is representative and based on findings from a specific study. MIC values >32 μg/mL indicate limited efficacy.

Another strategy involves incorporating non-proteinogenic amino acids or modifying termini. For example, introducing α,α-disubstituted amino acids (dAAs) like 2-aminobutyric acid (Aib) into peptide sequences can enhance helical structure formation and antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa. C-terminal amidation is another modification that can increase resistance to proteolysis and enhance the stability of amphipathic helices, potentially improving antimicrobial activity nih.gov.

Modulated Selectivity Towards Microbial Cells

A critical goal in designing engineered AMPs is to achieve high selectivity for microbial cells while minimizing toxicity towards mammalian cells nih.govnih.govnih.gov. This selective toxicity is often related to the differences in membrane composition between bacterial and mammalian cells nih.govnih.gov. Bacterial membranes are typically characterized by a higher content of negatively charged lipids compared to the zwitterionic and cholesterol-containing mammalian cell membranes nih.govnih.gov.

Structural modifications can modulate this selectivity. For instance, the incorporation of proline residues in peptides has been shown to enhance selectivity for bacterial membranes over mammalian cell membranes, potentially by inducing kinks in the peptide structure. This structural alteration can influence how the peptide interacts with and disrupts different membrane types.

Studies on proline-modified (RW)n peptides demonstrated that while maintaining or enhancing antimicrobial properties, proline incorporation successfully mitigated the hemolytic activity observed in their unmodified counterparts. This suggests that specific structural changes can lead to a more favorable toxicity profile.

The balance between cationic charge and hydrophobicity is also crucial for selectivity nih.govnih.gov. While a positive charge facilitates initial electrostatic attraction to bacterial membranes, an appropriate level of hydrophobicity is needed for membrane insertion nih.govnih.gov. Manipulating the ratio and distribution of charged and hydrophobic residues can fine-tune the peptide's interaction with different membrane compositions, thereby modulating its selectivity nih.govnih.gov. For example, adding hydrophobic residues at the end of a peptide can enhance effectiveness while preserving selectivity nih.gov.

Engineered cyclic peptides and those incorporating non-natural amino acids or specific motifs have also been explored for their ability to modulate selectivity. These modifications can influence the peptide's conformation and its specific interactions with components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria or peptidoglycan and lipoteichoic acids in Gram-positive bacteria nih.gov.

The rational design of engineered peptides, guided by a deep understanding of SAR, allows for the development of molecules with tailored activity and selectivity profiles, offering a promising avenue for novel antimicrobial therapies.

Advanced Research Methodologies and Techniques

Peptide Synthesis and Purification Methods

The study of astacidins often requires obtaining purified peptides, which can be achieved through isolation from biological sources or by chemical synthesis. For synthetic peptides, solid-phase peptide synthesis (SPPS) is a common approach. lcms.cz This method involves the stepwise addition of amino acids to a solid support. lcms.cz After synthesis, a crude product containing the desired peptide along with impurities is obtained. lcms.czbachem.com

Purification of astacidins and synthetic astacidin peptides typically involves chromatographic techniques. Cation-exchange column chromatography and reverse-phase high performance liquid chromatography (RP-HPLC) have been used to purify this compound 1 isolated from crayfish plasma. nih.gov RP-HPLC is a standard method for peptide purification, separating peptides based on their hydrophobicity using a stationary phase like C18-modified silica (B1680970) and a mobile phase often consisting of a gradient of acetonitrile (B52724) in aqueous trifluoroacetic acid (TFA). lcms.czbachem.com This process helps remove impurities such as deletion peptides, truncated peptides, and residual reagents. lcms.czbachem.com For synthetic peptides obtained via SPPS, which often result in trifluoroacetate (B77799) salts, counterion exchange to hydrochloride or acetate (B1210297) can be performed, sometimes simultaneously with purification using RP-SPE-based methodologies. mdpi.com

Here is a summary of purification methods mentioned:

MethodApplicationReference
Cation-exchange column chromatographyPurification of this compound 1 from plasma nih.gov
Reverse-phase high performance liquid chromatography (RP-HPLC)Purification of this compound 1 from plasma; Standard peptide purification nih.govlcms.czbachem.com
RP-SPE-based methodologiesPurification and counterion exchange of synthetic peptides mdpi.com

Spectroscopic and Biophysical Characterization

Spectroscopic and biophysical techniques are essential for determining the structural characteristics of astacidins and understanding how they interact with their targets.

Circular Dichroism (CD) for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides by measuring the differential absorption of left- and right-circularly polarized light. americanpeptidesociety.orgbiorxiv.orgmtoz-biolabs.com Different secondary structures, such as alpha-helices, beta-sheets, and random coils, exhibit distinct CD spectra. americanpeptidesociety.orgbiorxiv.org By analyzing the CD spectrum of a peptide and comparing it to reference spectra, the proportions of these structural elements can be estimated. americanpeptidesociety.org

CD studies on this compound 1 have indicated that it adopts a beta-sheet structure in citric acid buffer at various pH levels (4, 6, and 8). nih.govarchive.org CD spectra of other this compound peptides, such as PcAst-1a, -1b/c, and -2, in aqueous phosphate (B84403) buffer were compatible with an extended conformation. units.it In the presence of SDS micelles, the spectra of these peptides became more positive around 230 nm, suggesting a possible contribution from a polyproline type-II conformation under these conditions. units.it

Here is a summary of CD findings for Astacidins:

This compound PeptideEnvironmentObserved Secondary StructureReference
This compound 1Citric acid buffer (pH 4, 6, 8)Beta-sheet nih.govarchive.org
PcAst-1a, -1b/c, -2Aqueous phosphate bufferExtended conformation units.it
PcAst-1a, -1b/c, -2Presence of SDS micellesPossible Polyproline type-II contribution units.it

Mass Spectrometry for Peptide Characterization

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular mass and sequence of peptides. diva-portal.orgnih.gov For astacidins, mass spectrometry has been employed to confirm their molecular weight and to characterize their primary structure. nih.govdiva-portal.orgnih.govkb.se For example, mass spectrometry determined the molecular mass of this compound 1 to be 1945.2 Da and this compound 2 to be 1838 Da. nih.govdiva-portal.orgnih.govkb.se MS analysis can also provide information about post-translational modifications, such as amidation, which has been observed for the C-terminal of this compound 2. nih.govkb.se

Nuclear Magnetic Resonance (NMR) for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that can provide detailed information about the three-dimensional structure of molecules in solution. nih.govnih.gov While detailed solution structures of astacidins determined solely by NMR were not extensively highlighted in the search results, NMR is a standard technique for peptide structure determination and can complement CD data. nih.govnih.govifremer.frresearchgate.net NMR can provide constraints based on distances between atoms (derived from NOE connectivities) and dihedral angles (derived from coupling constants), which are then used in computational methods to calculate the 3D structure. nih.govresearchgate.net

Advanced Microscopy Techniques

Microscopy techniques, particularly electron microscopy, are valuable for visualizing the morphological effects of astacidins on target cells, such as bacteria.

Scanning Electron Microscopy (SEM) for Morphological Changes

Scanning Electron Microscopy (SEM) is an imaging technique that provides high-resolution images of the surface topography of a sample. ebsco.comyoutube.com SEM has a great depth of field, allowing for the visualization of three-dimensional details. ebsco.com In the context of antimicrobial peptides like astacidins, SEM can be used to observe morphological changes induced in bacterial cells upon exposure to the peptide. researchgate.netsut.ac.th While direct SEM images of this compound-treated bacteria were not prominently featured, studies on other antimicrobial peptides have shown that SEM can reveal ultrastructural alterations, such as membrane damage, pore formation, cellular elongation, and the formation of blebs on the bacterial surface. researchgate.netsut.ac.thnih.gov These observations provide visual evidence supporting proposed mechanisms of action, such as membrane disruption. researchgate.netsut.ac.th

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

Transmission Electron Microscopy (TEM) is a powerful technique used to examine the ultrastructure of biological samples at a very high resolution, providing detailed insights into cellular morphology and the effects of antimicrobial peptides like this compound on microbial cells. TEM requires samples to be very thin, typically less than 100 nm, and embedded in resin for sectioning. nih.gov Sample preparation protocols often involve fixation with agents such as glutaraldehyde, followed by dehydration and embedding. nih.gov Staining with heavy metals like uranyl acetate and lead citrate (B86180) is conventionally used to enhance contrast for TEM imaging, although newer low-voltage TEM techniques are being explored to reduce or eliminate the need for these stains. mdpi.com

In the context of antimicrobial peptides, TEM has been utilized to visualize the morphological changes induced in bacterial or fungal cells upon exposure to these peptides. For example, studies on other antimicrobial peptides have shown TEM images revealing alterations to the cell wall and cell membrane, loss of intracellular transparency, and the appearance of intracellular white spots in treated cells compared to untreated controls which exhibit smooth cell walls and intact, translucent structures with uniform cytoplasm. nih.gov While direct studies specifically detailing this compound's effects on target cell ultrastructure using TEM were not extensively found in the search results, TEM is a standard technique for elucidating the ultrastructural impact of antimicrobial agents, and its application to this compound would follow similar methodologies to understand its mechanism of action at the cellular level. daneshyari.comdntb.gov.ua Scanning Transmission Electron Microscopy (STEM), a mode often available on TEM systems, can also be used to study thicker sections and offers advantages in terms of reduced chromatic aberrations. nih.govmdpi.com

Live Cell Imaging and Fluorescence Microscopy

Live cell imaging and fluorescence microscopy are essential tools for observing dynamic cellular processes in real-time and studying the interactions of molecules within living cells. axionbiosystems.comthermofisher.com These techniques allow researchers to monitor changes in cell morphology, viability, and the localization of fluorescently labeled molecules over time, providing dynamic insights that are missed by traditional endpoint assays. axionbiosystems.comfrontiersin.org

Fluorescence microscopy, often employing fluorescent dyes or genetically encoded fluorescent proteins, enables the visualization of specific cellular components or events. nih.govoatext.com In the study of antimicrobial peptides, fluorescence microscopy, sometimes in conjunction with techniques like confocal microscopy, can be used with viability stains (e.g., LIVE/DEAD stains) to differentiate between live and dead cells after peptide treatment and to observe the staining of bacterial surfaces. mdpi.com While specific applications of live cell imaging or fluorescence microscopy directly detailing this compound's interaction with live cells were not prominently featured in the search results, these techniques are widely used to study the mechanisms of antimicrobial peptides, including their membrane interactions and cellular uptake. frontiersin.org The use of fluorescently labeled peptides or target molecules allows for tracking their movement and localization within living microbial or host cells, providing crucial information about their mode of action. frontiersin.org

Molecular and Cellular Biology Approaches

Quantitative Gene Expression Analysis (e.g., qRT-PCR)

Quantitative Real-Time PCR (qRT-PCR) is a sensitive and widely used technique for quantifying gene expression levels. It allows researchers to measure the abundance of specific mRNA transcripts in a sample, providing insights into how gene expression changes in response to various stimuli, such as infection or exposure to antimicrobial peptides. dntb.gov.ua

Studies on this compound have utilized qRT-PCR to investigate the expression patterns of this compound genes in response to immune challenges. For instance, quantitative real-time PCR has revealed a rapid and significant up-regulation of PcAst-1a (this compound 1) and PcAst-2 expression in the red swamp crayfish Procambarus clarkii within 2 hours of injection with lipopolysaccharide (LPS), a bacterial component. unisi.itresearchgate.net This indicates that the expression of these this compound variants is induced as part of the innate immune response. The ΔΔCt method is commonly applied to calculate the relative expression levels, using a stable reference gene, such as Elongation Factor 1-alpha (EF1α), for normalization across samples. unisi.it Statistical tests, like the Shapiro-Wilk test, are then used to identify differentially expressed genes based on a significance threshold. unisi.it

Bioinformatics and in silico Structural Modeling

Bioinformatics and in silico methods play a crucial role in the study of peptides like this compound, enabling the analysis of sequence data, prediction of structural properties, and identification of potential targets. nih.govfrontiersin.org These computational approaches can complement experimental findings and guide further research.

In the context of this compound, bioinformatics tools have been used for sequence analysis, including the identification of typical features of proline-rich antimicrobial peptides (PR-AMPs) such as cationic charge and patterns of alternating proline and arginine residues. unisi.it Homology-based methods, like BLAST, can be used to identify related sequences and define the taxonomic distribution of the this compound gene family. unisi.itnih.gov In silico structural modeling techniques, including homology modeling using tools like AlphaFold, Swiss-Model, and PHYRE2, can predict the secondary and tertiary structures of peptides. frontiersin.orgbiorxiv.org These models can then be evaluated for quality using tools that assess geometric features and nativeness. frontiersin.orgnih.gov While specific detailed in silico structural modeling of this compound itself was not extensively detailed in the search results, these methods are routinely applied to antimicrobial peptides to understand their potential structure-function relationships. In silico analysis can also be used to predict physicochemical properties and potential binding targets. nih.govbiorxiv.org

Target Identification Techniques (e.g., Protein Binding Assays)

Identifying the specific molecular targets of antimicrobial peptides is crucial for understanding their mechanisms of action. Various techniques, including protein binding assays, are employed for this purpose. patsnap.commdpi.comresearchgate.net

For proline-rich antimicrobial peptides (PrAMPs) like this compound, which often act on intracellular targets rather than solely through membrane disruption, target identification is particularly important. frontiersin.org Protein binding assays, such as affinity-based pulldown assays and biochemical binding assays, are used to determine if a peptide directly interacts with specific proteins. patsnap.commdpi.comnih.gov In affinity-based approaches, the peptide can be immobilized on a matrix to capture binding proteins from cell lysates, which are then identified, often by mass spectrometry. patsnap.comnih.gov Competitive binding assays can also be used to confirm the specificity of the interaction. mdpi.comnih.gov While specific protein binding assays detailing this compound's targets were not extensively found, research suggests that some astacidins might act on intracellular targets. For example, this compound 2 has a motif similar to one implicated in the binding of another PrAMP, pyrrhocoricin, to the molecular chaperone DnaK, suggesting a potential interaction with DnaK, although this requires experimental confirmation. frontiersin.org Functional assays, discussed in the next section, often complement binding assays to validate the biological relevance of identified interactions. patsnap.com

Functional Assays for Mechanism Elucidation

Functional assays are critical for understanding the biological activities of this compound and elucidating its mechanisms of action. These assays assess the effects of the peptide on target organisms or cellular processes.

For this compound, which exhibits antimicrobial properties, functional assays commonly include determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial and fungal strains using methods like the microdilution broth method. researchgate.netfrontiersin.org Time-kill kinetics assays are used to monitor the rate at which this compound kills bacteria over time. researchgate.netfrontiersin.org Assays evaluating membrane integrity, such as propidium (B1200493) iodide penetration assays, can indicate whether the peptide disrupts the cell membrane. researchgate.net Cytotoxicity assays, often using methods like the MTT assay, are performed to assess the toxicity of this compound towards host cells. unisi.itresearchgate.netunits.it These assays help to understand the selectivity of the peptide for microbial cells over host cells. unisi.itresearchgate.net In the context of this compound's role in innate immunity, functional assays might also involve assessing its ability to bind to pathogen-associated molecular patterns (PAMPs). diva-portal.orgmdpi.com Furthermore, assays investigating the effect of this compound on bacterial protein synthesis or other essential cellular processes would be relevant for understanding its mechanism, particularly for proline-rich variants that may have intracellular targets. frontiersin.orgnih.gov

Membrane Permeabilization Assays (e.g., Calcein (B42510) Leakage, K+ Release)

Membrane permeabilization is a key mechanism by which many antimicrobial peptides exert their effects, leading to the disruption of cellular integrity and function explorationpub.comnih.gov. Research on this compound 1 has utilized techniques such as calcein leakage from liposomes and measurement of K+ release to assess its ability to damage microbial membranes.

Calcein leakage assays involve encapsulating a self-quenching concentration of fluorescent calcein dye within artificial lipid vesicles (liposomes) that mimic the composition of target cell membranes frontiersin.orgmdpi.complos.orgnih.gov. When a membrane-active peptide like this compound 1 is introduced, it can permeabilize the liposomes, causing the release of calcein into the surrounding medium. This release dilutes the dye, reducing self-quenching and resulting in an increase in fluorescence intensity, which can be measured to quantify the extent of membrane damage frontiersin.orgmdpi.complos.orgnih.gov. Studies using calcein leakage from liposomes mimicking Candida albicans membranes have demonstrated that this compound 1's membrane-active action is driven by a pore-forming mechanism nih.gov.

Measurement of K+ release is another method used to evaluate membrane permeabilization, particularly in intact cells. The release of intracellular potassium ions (K+) indicates damage to the cell membrane, leading to depolarization nih.gov. Flow cytometric analysis combined with K+ measurement has shown that this compound 1 induces membrane damage in C. albicans and Trichosporon beigelii, resulting in membrane permeabilization and K+ release-induced membrane depolarization nih.gov. Live cell imaging with fluorescently labeled dextrans of varying sizes has further suggested that the pores formed by this compound 1 in the C. albicans membrane have radii ranging from 1.4 to 2.3 nm nih.gov.

These findings indicate that this compound 1 exerts its antifungal effect, at least in part, by damaging the fungal membrane through pore formation nih.gov.

Intracellular Target Interaction Studies

While many antimicrobial peptides primarily target cell membranes, some, particularly proline-rich antimicrobial peptides (PrAMPs) like astacidins, can also translocate into the cell and interact with intracellular targets nih.govunits.itmdpi.comnih.govnih.gov. This dual mode of action can contribute to their antimicrobial efficacy and potentially make it more difficult for pathogens to develop resistance nih.govresearchgate.net.

Research suggests that some PrAMPs, including certain astacidins, may have a mode of action that involves translocation into susceptible bacteria via membrane transporters, followed by the inactivation of bacterial ribosome subunits units.it. This indicates a potential intracellular target related to protein synthesis nih.govresearchgate.net.

Specifically, this compound 2 contains a proline-rich motif, PRPIY, which has been implicated in the reverse binding mode of other PrAMPs, such as pyrrhocoricin, to the bacterial chaperone DnaK frontiersin.org. Although this compound 2 was not initially proposed as a DnaK binder, analyses suggest that it is very likely to interact with DnaK frontiersin.org. DnaK is a bacterial chaperone that plays a crucial role in protein folding and other cellular processes, and its inhibition can lead to the accumulation of misfolded polypeptides and ultimately cell death nih.govnih.govresearchgate.netpeerj.com. This suggests that DnaK could be a potential intracellular target for this compound 2 nih.govfrontiersin.org.

The ability of some PrAMPs to target intracellular structures like the 70S ribosome and DnaK, leading to the inhibition of protein synthesis, represents a unique mechanism of action that differentiates them from membrane-lytic peptides and conventional antibiotics nih.govresearchgate.net. This non-lytic mechanism, involving stereospecific interaction with transport systems and subsequent inhibition of intracellular targets, is supported by observations that all-D enantiomers of some PrAMPs are less active than their all-L counterparts nih.gov.

While membrane permeabilization assays provide evidence for membrane disruption by this compound 1, studies on this compound 2 point towards a potential intracellular mechanism involving interaction with targets like DnaK. This highlights the diverse modes of action within the this compound family.

Future Directions and Research Perspectives for Astacidin

Elucidation of Comprehensive Regulatory Networks for Astacidin Expression

Understanding the precise mechanisms that govern this compound gene expression is a critical future direction. While studies have shown that this compound transcripts, such as PcAst-1a and PcAst-2, are rapidly upregulated in response to bacterial challenges like LPS injection in crayfish, the comprehensive regulatory networks involved remain to be fully elucidated. researchgate.net This includes identifying the specific signaling pathways, transcription factors, and non-coding RNAs (ncRNAs) that influence this compound production. frontiersin.orgmdpi.com Future research will likely employ advanced transcriptomic and proteomic approaches to map these networks, potentially revealing novel targets for modulating innate immune responses.

Detailed Investigation of Specific Intracellular Target Interactions and Downstream Effects

While some proline-rich antimicrobial peptides (PrAMPs) are known to penetrate bacterial cells and interact with intracellular targets like the chaperone protein DnaK, the specific intracellular targets of this compound and their downstream effects require detailed investigation. nih.govmdpi.comfrontiersin.org this compound 2, for instance, contains a motif similar to that implicated in DnaK binding in other PrAMPs, suggesting a potential intracellular mode of action that warrants further study. frontiersin.org Future research will focus on identifying these intracellular binding partners and unraveling the precise molecular mechanisms by which this compound disrupts essential bacterial processes, such as protein synthesis or folding. nih.govmdpi.com

Development of Novel this compound-Based Peptidomimetics with Optimized Biological Profiles

The development of peptidomimetics, synthetic molecules that mimic the structure and function of peptides, represents a significant future avenue for harnessing the therapeutic potential of this compound. frontiersin.orgjocpr.comnih.gov Natural peptides often face challenges such as enzymatic degradation and limited bioavailability. frontiersin.org Future research will focus on designing and synthesizing this compound-based peptidomimetics with improved stability, potency, and pharmacokinetic properties. frontiersin.orgjocpr.com This could involve modifications to the peptide backbone, incorporation of non-natural amino acids, or cyclization strategies to create molecules with optimized biological profiles for potential therapeutic applications. frontiersin.orgamericanpharmaceuticalreview.com

Integration of Advanced Computational Approaches for Structure-Function Prediction and Design

Advanced computational approaches, including machine learning and molecular modeling, will play an increasingly vital role in future this compound research. researchgate.netnih.govmdpi.com These tools can be used to predict the three-dimensional structure of this compound peptides, analyze structure-activity relationships, and design novel sequences with enhanced antimicrobial or immunomodulatory properties. researchgate.netnih.govbiorxiv.org Future studies will leverage these computational methods to guide the rational design of this compound variants or peptidomimetics, accelerating the discovery and optimization process. researchgate.netnih.gov

Comparative Genomics and Proteomics of this compound Across Diverse Species

Comparative genomics and proteomics across different species can provide valuable insights into the evolution, diversity, and conserved functions of the this compound gene family. f1000research.combiorxiv.orgufz.de While astacidins were initially identified in crayfish, exploring their presence and characteristics in other invertebrate species can shed light on their evolutionary history and potentially uncover novel this compound-like peptides with unique properties. researchgate.netmdpi.comnih.gov Future research will involve comprehensive comparative analyses of this compound genes and proteins across a wide range of taxa to understand their distribution, diversification, and functional conservation. f1000research.combiorxiv.orgufz.deresearchgate.netnih.gov

Q & A

Basic Research Question

  • Methodology :
    • Define Objectives : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope hypotheses, e.g., "Does this compound modulate enzyme X in pathway Y?" .
    • Literature Review : Conduct a systematic search using databases (PubMed, SciFinder) to identify gaps in existing studies (e.g., uncharacterized binding partners or metabolic pathways) .
    • Experimental Design :
  • In vitro: Prioritize enzyme inhibition assays (e.g., spectrophotometric kinetics) with controls for pH, temperature, and cofactors.
  • In silico: Use molecular docking to predict interaction sites .
    4. Validation : Include triplicate runs and reference standards for reproducibility .

What statistical methods are appropriate for analyzing dose-response relationships of this compound?

Advanced Research Question

  • Methodology :
    • Nonlinear Regression : Fit data to Hill or Log-Logistic models to calculate EC50/IC50 values. Use tools like GraphPad Prism .
    • Error Analysis : Report 95% confidence intervals and assess goodness-of-fit (e.g., R², residual plots) .
    • Sensitivity Testing : Apply ANOVA to compare responses across cell lines or tissue types, adjusting for multiple comparisons (e.g., Tukey’s test) .

How to resolve contradictions in this compound's reported pharmacological efficacy across studies?

Advanced Research Question

  • Methodology :
    • Comparative Analysis : Tabulate variables (e.g., assay conditions, purity levels, cell models) from conflicting studies to identify confounding factors .
    • Principal Contradiction Framework : Determine if discrepancies arise from methodological differences (e.g., solvent used) or biological variability (e.g., cell line mutations) .
    • Replication Studies : Reperform key experiments under standardized conditions (e.g., ISO guidelines) to isolate critical variables .

How to validate the purity and structural integrity of synthesized this compound samples?

Basic Research Question

  • Methodology :
    • Analytical Techniques :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and compare retention times to certified standards .
  • NMR : Confirm proton/carbon shifts against published spectra .
    2. Purity Thresholds : Require ≥95% purity for biological assays; document impurities via LC-MS .

How to develop a reproducible protocol for this compound's in vitro cytotoxicity assays?

Basic Research Question

  • Methodology :
    • Cell Line Selection : Use ATCC-validated lines (e.g., HEK293, HepG2) with mycoplasma testing .
    • Dosing Regimens : Pre-incubate cells with this compound for 24–72 hours; include vehicle controls (e.g., DMSO ≤0.1%) .
    • Endpoint Detection : Standardize assays (e.g., MTT, ATP luminescence) with internal controls .

What strategies ensure methodological rigor when comparing this compound's activity across different cell lines?

Advanced Research Question

  • Methodology :
    • Normalization : Adjust for cell doubling time and seeding density variations .
    • Multi-Omics Integration : Correlate transcriptomic (RNA-seq) and proteomic data to identify lineage-specific response pathways .
    • Batch Effects : Randomize plate layouts and use inter-plate calibrators .

How to establish a causality framework for this compound's mechanism of action?

Advanced Research Question

  • Methodology :
    • Knockout/CRISPR Models : Validate target engagement by comparing wild-type vs. gene-edited cells .
    • Pathway Enrichment : Use KEGG/GO analysis on RNA-seq data to identify perturbed pathways .
    • Dose-Temporal Studies : Monitor downstream biomarkers (e.g., phosphorylation) at multiple timepoints .

How to optimize chromatographic conditions for this compound quantification in complex matrices?

Advanced Research Question

  • Methodology :
    • Mobile Phase Screening : Test combinations of acetonitrile/methanol with 0.1% formic acid for peak symmetry .
    • Column Selection : Compare C8, C18, and HILIC columns for retention and resolution .
    • Matrix Effects : Spike this compound into plasma/serum and calculate recovery rates (≥80% acceptable) .

How to conduct systematic reviews on this compound's safety profile using conflicting toxicological data?

Advanced Research Question

  • Methodology :
    • PRISMA Guidelines : Follow structured search, screening, and data extraction protocols .
    • Risk-of-Bias Assessment : Use SYRCLE or OHAT tools to grade study quality .
    • Meta-Analysis : Pool data using random-effects models; report heterogeneity (I² statistic) .

How to integrate omics data with phenotypic assays to elucidate this compound's polypharmacology?

Advanced Research Question

  • Methodology :
    • Network Pharmacology : Build protein interaction networks using STRING or Cytoscape .
    • Machine Learning : Train classifiers (e.g., Random Forest) on gene expression vs. cytotoxicity data .
    • Experimental Validation : Prioritize top-predicted targets for knockout/RNAi validation .

Notes

  • Citations : Follow ACS style for references .
  • Ethics : For in vivo studies, adhere to institutional animal care protocols .
  • Data Sharing : Deposit raw data in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.